molecular formula C20H19NO5 B051180 4-Fmoc-3(R)-morpholinecarboxylic acid CAS No. 942153-03-9

4-Fmoc-3(R)-morpholinecarboxylic acid

Cat. No.: B051180
CAS No.: 942153-03-9
M. Wt: 353.4 g/mol
InChI Key: CJVIYWXADATNKP-GOSISDBHSA-N
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Description

4-Fmoc-3®-morpholinecarboxylic acid is a chemical compound used primarily in organic synthesis. It is characterized by the presence of a morpholine ring and a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is often utilized in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fmoc-3®-morpholinecarboxylic acid typically involves the esterification of morpholinecarboxylic acid with 4-fluorenylmethyloxycarbonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of 4-Fmoc-3®-morpholinecarboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Fmoc-3®-morpholinecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Fmoc-3®-morpholinecarboxylic acid is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex organic molecules and peptides.

    Biology: In the study of protein structure and function through peptide synthesis.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The primary mechanism of action of 4-Fmoc-3®-morpholinecarboxylic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and can be selectively removed under mild basic conditions, allowing for the sequential addition of amino acids. This selective deprotection is crucial for the stepwise synthesis of peptides.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fmoc-3®-morpholinecarboxylic acid is unique due to its morpholine ring, which imparts specific steric and electronic properties that can influence the reactivity and stability of the compound. This makes it particularly useful in the synthesis of peptides with specific structural requirements .

Properties

IUPAC Name

(3R)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVIYWXADATNKP-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363606
Record name 4-Fmoc-3(R)-morpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942153-03-9
Record name 4-Fmoc-3(R)-morpholinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}morpholine-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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